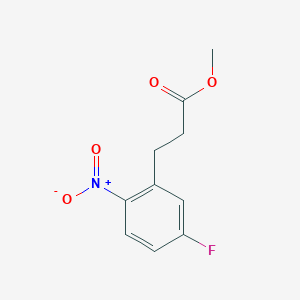
Methyl 3-(5-fluoro-2-nitrophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(5-fluoro-2-nitrophenyl)propanoate is an organic compound with the molecular formula C10H10FNO4 It is a derivative of propanoate, featuring a fluorine atom and a nitro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-fluoro-2-nitrophenyl)propanoate typically involves the esterification of 3-(5-fluoro-2-nitrophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-fluoro-2-nitrophenyl)propanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Reduction: Methyl 3-(5-amino-2-nitrophenyl)propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-(5-fluoro-2-nitrophenyl)propanoic acid.
Scientific Research Applications
Methyl 3-(5-fluoro-2-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(5-fluoro-2-nitrophenyl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the ester group can be hydrolyzed to release the active carboxylic acid.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-fluoro-2-nitrophenyl)propanoate
- Ethyl 3-(5-fluoro-2-nitrophenyl)propanoate
- Methyl 3-(5-fluoro-3-nitrophenyl)propanoate
Uniqueness
Methyl 3-(5-fluoro-2-nitrophenyl)propanoate is unique due to the specific positioning of the fluorine and nitro groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
Methyl 3-(5-fluoro-2-nitrophenyl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical formula: C10H10FNO4. The presence of a fluorine atom and a nitro group on the phenyl ring contributes to its reactivity and biological profile.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Interaction : The compound can act as a substrate for cytochrome P450 enzymes, which are crucial in drug metabolism. Preliminary studies suggest that it may inhibit certain isoforms of these enzymes, potentially affecting drug-drug interactions when co-administered with other pharmaceuticals.
- Reduction of Nitro Group : The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, influencing various biochemical pathways.
In Vitro Studies
In vitro assays have demonstrated the following activities:
- Enzyme Inhibition : this compound has shown potential as an inhibitor for specific enzymes, particularly those involved in metabolic pathways. For example, its interaction with cytochrome P450 enzymes indicates a role in modulating drug metabolism.
- Cell Proliferation : Studies have indicated that this compound may influence cell proliferation rates in certain cancer cell lines, suggesting its potential as an anticancer agent. Research has shown that compounds with similar structures can exhibit cytotoxic effects on various cancer types .
Case Studies
- Anticancer Activity :
-
Drug Interaction Studies :
- Research focusing on the pharmacokinetics of this compound highlighted its ability to alter the metabolism of co-administered drugs through cytochrome P450 inhibition, which is critical for understanding its safety profile in clinical settings.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C10H10FNO4 |
|---|---|
Molecular Weight |
227.19 g/mol |
IUPAC Name |
methyl 3-(5-fluoro-2-nitrophenyl)propanoate |
InChI |
InChI=1S/C10H10FNO4/c1-16-10(13)5-2-7-6-8(11)3-4-9(7)12(14)15/h3-4,6H,2,5H2,1H3 |
InChI Key |
OWNNBIFSAOPOML-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=C(C=CC(=C1)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















